Entero-Kassinin

Description

Properties

IUPAC Name |

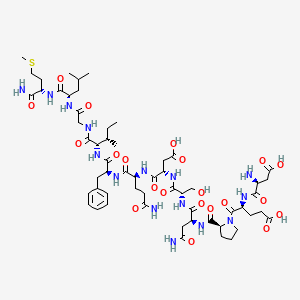

(4S)-5-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H89N15O21S/c1-6-29(4)47(57(93)63-26-43(77)64-35(21-28(2)3)51(87)65-32(48(62)84)18-20-95-5)72-54(90)36(22-30-11-8-7-9-12-30)68-50(86)33(14-16-41(60)75)66-53(89)38(25-46(82)83)69-55(91)39(27-74)71-52(88)37(24-42(61)76)70-56(92)40-13-10-19-73(40)58(94)34(15-17-44(78)79)67-49(85)31(59)23-45(80)81/h7-9,11-12,28-29,31-40,47,74H,6,10,13-27,59H2,1-5H3,(H2,60,75)(H2,61,76)(H2,62,84)(H,63,93)(H,64,77)(H,65,87)(H,66,89)(H,67,85)(H,68,86)(H,69,91)(H,70,92)(H,71,88)(H,72,90)(H,78,79)(H,80,81)(H,82,83)/t29-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZMQDCUUFWNGV-RIPIEWJUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H89N15O21S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Entero-Kassinin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast, followed by fermentation and purification processes to obtain the peptide in large quantities .

Chemical Reactions Analysis

Types of Reactions: Entero-Kassinin undergoes various chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptide analogs with altered amino acid sequences.

Scientific Research Applications

Entero-Kassinin has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neuropeptide signaling and ion transportation in frog skin.

Medicine: Potential therapeutic applications in modulating smooth muscle contraction and treating disorders related to neuropeptide signaling.

Industry: Utilized in the development of peptide-based drugs and as a tool for studying peptide-receptor interactions

Mechanism of Action

Entero-Kassinin is similar to other tachykinin peptides, such as Kassinin and Eledoisin. it is unique in its specific amino acid sequence and its inability to increase SCC due to the absence of a basic amino acid in its sequence. This distinguishes this compound from other tachykinins that can effectively stimulate ion transportation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetyl-Hirudin

- Structural Similarities : Both Entero-Kassinin and Acetyl-Hirudin are modified peptides, with Acetyl-Hirudin being a derivative of Hirudin—a potent thrombin inhibitor isolated from leeches .

- Functional Contrast: While Acetyl-Hirudin is well-characterized for its anticoagulant properties, this compound’s functional profile remains undefined. The lack of structural elucidation (e.g., amino acid sequence or post-translational modifications) limits direct comparisons .

Leucokinin IV

- Structural Context : Leucokinin IV, an insect neuropeptide, shares a peptide backbone but differs in residue composition and terminal modifications (e.g., sulfation at specific residues) .

- Functional Divergence : Leucokinin IV regulates diuresis in insects, whereas this compound’s proposed intestinal activity (inferred from its name) remains unvalidated experimentally .

Table 1: Structural and Functional Comparison

| Compound | Structural Class | Key Modifications | Documented Function |

|---|---|---|---|

| This compound | Peptide (assumed) | Undefined | Hypothesized intestinal role |

| Acetyl-Hirudin | Acetylated peptide | N-terminal acetylation | Anticoagulant |

| Leucokinin IV | Sulfated neuropeptide | Tyrosine sulfation | Diuretic regulation |

Comparison with Functionally Related Compounds

Telmisartan

- Functional Overlap : Telmisartan, an angiotensin II receptor antagonist, is used to treat hypertension. If this compound modulates ion channels or receptors in the gastrointestinal tract, parallels in regulatory pathways might exist .

- Mechanistic Differences : Telmisartan’s small-molecule structure contrasts sharply with this compound’s peptide-based architecture, implying divergent pharmacokinetic profiles .

Fatty Acid Synthase (FAS) Inhibitors

- Therapeutic Context: FAS inhibitors (e.g., Orlistat) target metabolic enzymes.

Table 2: Pharmacological Comparison

| Compound | Target Pathway | Mechanism of Action | Clinical Application |

|---|---|---|---|

| This compound | Undefined | Hypothetical peptide signaling | Research compound |

| Telmisartan | Renin-angiotensin system | Angiotensin II receptor blockade | Hypertension |

| Orlistat | Lipid metabolism | FAS inhibition | Obesity management |

Biological Activity

Introduction

Entero-Kassinin is a peptide belonging to the tachykinin family, derived from the Kassina frog. It is notable for its involvement in various biological processes, particularly in ion transport and neuropeptide signaling. This article explores the biological activities of this compound, highlighting its mechanisms, effects on ion transport, and implications in physiological regulation.

Ion Transport

This compound has been studied for its role in stimulating ion transport across biological membranes. Research indicates that while Kassinin significantly enhances short-circuit current (SCC) in frog skin, this compound does not exhibit this effect. Specifically, Kassinin interacts with NK2 receptors to increase SCC, achieving a maximum increase of approximately 26.13 ± 1.53 μA/cm² within ten minutes . In contrast, this compound's inability to stimulate ion transport suggests a distinct functional profile among tachykinins.

Central Nervous System Effects

Kassinin's impact on the central nervous system (CNS) has been explored through animal models. Notably, studies involving rat models demonstrated that Kassinin can inhibit thirst even when cells are dehydrated due to high salt content. This effect appears to be mediated through osmotic exchanges between intracellular and extracellular components, indicating a potential role in homeostatic regulation . However, this compound's specific CNS effects remain less characterized.

Comparative Analysis of Tachykinins

To better understand the biological activity of this compound, it is useful to compare it with other tachykinins such as Kassinin and Eledoisin. The following table summarizes their effects on ion transport and receptor interactions:

Case Studies and Research Findings

Several studies have provided insights into the biological activities of tachykinins, including this compound:

- Ion Transport Studies : Research demonstrated that Kassinin effectively stimulates ion transport in frog skin, while this compound does not show similar activity. This distinction emphasizes the need for further exploration of this compound's functional roles beyond ion transport .

- Physiological Regulation : Investigations into Kassinin's effects on thirst regulation in rats suggest potential applications for understanding fluid balance and osmotic regulation in mammals. However, the specific contributions of this compound to these processes remain to be elucidated .

- Pharmacological Implications : The differential activities of tachykinins highlight their potential therapeutic applications. Understanding how this compound fits into this landscape could inform future research directions aimed at targeting specific receptor pathways for clinical benefits.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating Entero-Kassinin’s mechanism of action in gastrointestinal signaling pathways?

- Methodological Answer : Begin with in vitro assays (e.g., receptor binding studies using radiolabeled ligands) to identify molecular targets. Validate findings via knockout/knockdown models in rodents to assess pathway disruption. Incorporate electrophysiological recordings to measure ion flux changes in intestinal epithelial cells . Ensure reproducibility by detailing buffer compositions, incubation times, and negative controls in supplementary materials .

Q. How can researchers optimize protocols for detecting this compound in biological samples with high sensitivity?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards to minimize matrix effects. Validate assays via spike-recovery experiments in plasma and tissue homogenates. Include calibration curves with ≥5 points and report limits of detection (LOD) and quantification (LOQ) in peer-reviewed formats .

Q. What are the best practices for designing animal studies to evaluate this compound’s dose-response relationships in motility disorders?

- Methodological Answer : Employ randomized, blinded trials in rodent models of constipation or diarrhea. Define primary endpoints (e.g., transit time, stool frequency) and secondary endpoints (e.g., histopathology, cytokine levels). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Publish raw data in structured repositories to enable meta-analyses .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data for this compound?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., pharmacokinetic differences, metabolite activity). Perform ex vivo organ bath experiments to bridge in vitro and in vivo results. Use Bayesian meta-regression to quantify uncertainty across studies .

Q. What computational strategies are effective for modeling this compound’s interactions with transient receptor potential (TRP) channels?

- Methodological Answer : Apply molecular dynamics (MD) simulations with all-atom force fields (e.g., CHARMM36) to predict binding poses. Validate models via mutagenesis studies targeting predicted interaction residues. Cross-reference results with cryo-EM structures of homologous channels .

Q. How can longitudinal studies mitigate confounding factors when assessing this compound’s long-term effects on gut-brain axis modulation?

- Methodological Answer : Use crossover designs in primate models to control for inter-individual variability. Integrate multi-omics data (e.g., metagenomics, metabolomics) to track microbiome shifts. Apply mixed-effects models to account for time-dependent variables .

Q. What interdisciplinary approaches resolve challenges in synthesizing this compound analogs with improved stability?

- Methodological Answer : Combine solid-phase peptide synthesis (SPPS) with circular dichroism (CD) spectroscopy to assess conformational stability. Collaborate with computational chemists to design D-amino acid substitutions that resist protease degradation. Publish synthetic protocols with step-by-step NMR characterization .

Data Presentation and Reproducibility Guidelines

- Tables : Include structured tables comparing this compound’s receptor affinity (e.g., IC₅₀ values) across species, with footnotes explaining assay conditions .

- Ethical Compliance : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and institutional review board approvals for human tissue studies .

- Conflict Resolution : For contradictory findings, use funnel plots to assess publication bias and submit unresolved questions to open-access platforms for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.